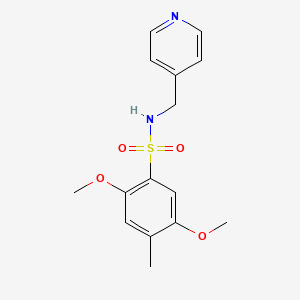

2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Description

2,5-Dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy-substituted aromatic ring, a methyl group at the 4-position, and a pyridin-4-ylmethylamine moiety at the sulfonamide nitrogen. The synthesis likely involves reacting a substituted benzenesulfonyl chloride with pyridin-4-ylmethylamine, analogous to methods described for related sulfonamides .

Properties

IUPAC Name |

2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-11-8-14(21-3)15(9-13(11)20-2)22(18,19)17-10-12-4-6-16-7-5-12/h4-9,17H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIPUXSDCMSNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC=NC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49733171 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action

Target of Action

The primary targets of 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. .

Biological Activity

2,5-Dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and psychoactive effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety linked to a pyridine group. Its chemical formula is , with a molecular weight of 318.38 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially increasing bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar sulfonamide derivatives. For instance, compounds with structural similarities have shown significant activity against various bacterial strains:

| Compound | Activity against E. coli | Activity against S. aureus | Activity against C. albicans |

|---|---|---|---|

| 3l | High | Moderate | Moderate |

| 3m | Moderate | Low | Low |

The introduction of hydrophobic groups has been correlated with increased potency against Gram-positive and Gram-negative bacteria .

Case Study 1: Antibacterial Efficacy

A study evaluated several derivatives of benzenesulfonamides for their antibacterial efficacy. The results indicated that compounds with pyridine substitutions exhibited enhanced activity against E. coli and S. aureus compared to their non-pyridine counterparts. The study concluded that the presence of nitrogen in heterocyclic rings significantly influences antimicrobial potency .

Case Study 2: Psychoactive Profile

In a pharmacological assessment similar to that conducted for DOM, researchers investigated the effects of various substituted amphetamines on mood and perception. It was found that modifications at the methoxy positions (e.g., 2,5-dimethoxy) significantly impacted receptor binding and subsequent psychoactive effects, underscoring the importance of structural configuration .

Pharmacokinetics

The pharmacokinetic profile suggests that compounds with methoxy groups exhibit favorable absorption characteristics. For instance, high bioavailability and low toxicity were noted in related sulfonamide derivatives, indicating potential for therapeutic applications .

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications at specific positions on the aromatic ring can enhance biological activity. For example, adding electron-donating groups at the para position has been linked to increased affinity for target receptors while maintaining low cytotoxicity .

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Compounds with structural similarities to 2,5-dimethoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide have shown promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with tumor growth and metastasis.

- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial activity. Research suggests that derivatives of this compound may exhibit broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics.

Chemical Synthesis

- Building Block for Drug Development : This compound serves as an intermediate in synthesizing more complex molecules in pharmaceutical chemistry. Its unique functional groups facilitate modifications that can lead to novel therapeutic agents.

- Reactivity Studies : The compound can undergo typical reactions associated with aromatic amides and heterocycles, such as nucleophilic substitutions and coupling reactions, crucial for developing new chemical entities.

Biological Research

- Mechanism of Action Studies : Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological effects. Research may focus on binding affinities and interactions with enzymes or receptors involved in disease pathways.

- Structure-Activity Relationship (SAR) Analyses : Investigating how variations in the compound’s structure affect its biological activity is vital for optimizing drug design.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of compounds structurally similar to this compound against various cancer cell lines. Results indicated that modifications to the core structure enhanced cytotoxicity, suggesting a promising avenue for future anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Research on sulfonamide derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings highlighted the potential of this compound as a lead structure for developing new antibiotics.

Chemical Reactions Analysis

Sulfonamide Functionalization

The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution and acylation. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base to form N-acylated derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) yields N-alkylated products .

Pyridine Ring Modifications

The pyridin-4-ylmethyl moiety participates in:

-

Reductive Amination : Reacts with aldehydes (e.g., benzaldehyde) and sodium cyanoborohydride (NaBH₃CN) to form secondary amines .

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the pyridine ring’s meta position .

Aromatic Ring Reactions

The 2,5-dimethoxy-4-methylbenzene ring exhibits:

-

Demethylation : HBr in acetic acid selectively removes methoxy groups .

-

Oxidation : KMnO₄ oxidizes methyl groups to carboxylic acids under acidic conditions .

Key Reaction Conditions and Reagents

Biologically Active Derivatives

-

N-Acylated analogs : Show enhanced binding to sigma receptors (IC₅₀ = 0.09–1.06 μM) .

-

Nitro derivatives : Serve as intermediates for antimicrobial agents (MIC = 3.13–6.25 μg/mL against M. tuberculosis) .

Synthetic Intermediates

-

Demethylated products : Used to synthesize radiolabeled probes for PET imaging .

-

Carboxylic acid derivatives : Act as ligands for metalloenzyme inhibition.

Comparative Reactivity Analysis

| Functional Group | Reactivity Trend | Key Influencing Factor |

|---|---|---|

| Sulfonamide (-SO₂NH-) | Higher electrophilicity vs. amides | Electron-withdrawing sulfonyl group |

| Pyridine ring | Moderate electrophilic substitution | Electron-deficient aromatic system |

| Methoxy groups (-OCH₃) | Resistance to hydrolysis under acidic conditions | Steric and electronic stabilization |

Side Reactions and Byproducts

-

Over-alkylation : Occurs with excess methyl iodide, yielding N,N-dialkylated sulfonamides.

-

Ring halogenation : Unintended bromination at the benzene ring with Br₂/FeBr₃ .

Industrial and Laboratory Protocols

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) .

-

Scale-up Challenges : Poor solubility in aqueous media requires polar aprotic solvents (DMF, DMSO).

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in designing enzyme inhibitors and antimicrobial agents. Controlled functionalization of its sulfonamide and aromatic moieties enables tailored bioactivity, supported by robust synthetic methodologies.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The Cambridge Structural Database (CSD) contains over 500,000 entries, including benzenesulfonamides with pyridine or pyrimidine substituents. For instance, N,N'-(2,5-pyridinediyl)bis[4-aminobenzenesulfonamide] shares a pyridine backbone but differs in its amino substituents and lack of methoxy groups . Methoxy groups in the target compound may influence hydrogen-bonding networks or molecular packing in the crystalline state, as observed in sulfonamides refined using SHELX software .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.